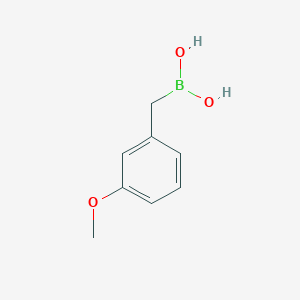
(3-Methoxybenzyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxybenzyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzyl ring substituted with a methoxy group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Methoxybenzyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Rieche Formylation Reaction
The Rieche formylation reaction is a key transformation for introducing formyl groups into aromatic systems using boronic acids. For (3-methoxybenzyl)boronic acid (1b) , this reaction exhibits distinct regiochemical outcomes depending on the Lewis acid employed:
-
Reaction Conditions :
-
AgOTf (method A) : Yields the ipso-formylated product 4b as the exclusive product with modest yield.
-
AlCl₃ (method B) : No reaction occurs, likely due to poor activation under these conditions.
-
FeCl₃ (method C) : Exclusively produces 4b with higher regioselectivity compared to AgOTf.
-
| Lewis Acid | Product | Yield | Regioselectivity |
|---|---|---|---|
| AgOTf | 4b | Modest | Exclusive ipso |
| AlCl₃ | – | – | – |
| FeCl₃ | 4b | Moderate | Exclusive ipso |
This regioselectivity arises from the directing effects of the methoxy group, which activates the ipso position for electrophilic substitution .
Photochemical Radical Reactions
Electron-rich arylboronic acids, such as this compound, participate in photochemical radical reactions. These reactions involve the formation of boroxine (trimeric boronic acid) intermediates, which undergo light-induced homolytic cleavage to generate arylboron-centered radicals. These radicals can react with carbonyl compounds (e.g., aldehydes, ketones) to form new C–C bonds.
Key Features :
-
Mechanism :
-
Boroxine Formation : Trimerization of boronic acid under basic conditions.
-
Radical Generation : Light-induced cleavage of boroxine to form arylboron radicals.
-
Radical Coupling : Reaction with carbonyl substrates to yield coupled products.
-
While specific yield data for this compound is not explicitly provided, the methodology has been validated for other electron-rich arylboronic acids, suggesting broad applicability .
Passerini-Type Three-Component Coupling
Boronic acids can act as nucleophiles in Passerini-type reactions, coupling with isocyanides and carbonyl compounds to form α-hydroxyketones. Although this compound is not explicitly tested in the provided studies, the reaction’s compatibility with arylboronic acids suggests potential reactivity under optimized conditions:
General Reaction Conditions :
-
Reagents : Isocyanide, carbonyl compound (e.g., aldehyde), boronic acid.
-
Solvent : CHCl₃ with a pH 8.0 buffer.
This reaction’s success depends on the electronic nature of the boronic acid, with electron-rich systems like this compound likely enhancing reactivity.
Scientific Research Applications
(3-Methoxybenzyl)boronic acid has diverse applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which (3-Methoxybenzyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with diols and other Lewis bases. This property is exploited in various applications, including sensing and drug delivery. The compound’s interaction with palladium catalysts in Suzuki-Miyaura cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Methoxyphenylboronic acid
- 3-Aminophenylboronic acid
Comparison: (3-Methoxybenzyl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and stability. Compared to phenylboronic acid, it offers different electronic properties that can be advantageous in specific synthetic applications. The methoxy group can also provide additional sites for functionalization, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C8H11BO3 |
|---|---|
Molecular Weight |
165.98 g/mol |
IUPAC Name |
(3-methoxyphenyl)methylboronic acid |
InChI |
InChI=1S/C8H11BO3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5,10-11H,6H2,1H3 |
InChI Key |
BSHKXMVLIGBFGX-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC(=CC=C1)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















